![molecular formula C17H14N4O3 B3855448 N'-[1-(4-nitrophenyl)ethylidene]-1H-indole-3-carbohydrazide](/img/structure/B3855448.png)
N'-[1-(4-nitrophenyl)ethylidene]-1H-indole-3-carbohydrazide
Overview
Description
N'-[1-(4-nitrophenyl)ethylidene]-1H-indole-3-carbohydrazide, also known as NPEI, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has been shown to have a range of biochemical and physiological effects, making it a valuable tool for investigating various biological processes. In
Mechanism of Action
The mechanism of action for N'-[1-(4-nitrophenyl)ethylidene]-1H-indole-3-carbohydrazide involves its ability to bind to specific enzymes and inhibit their activity. This inhibition occurs through the formation of a covalent bond between N'-[1-(4-nitrophenyl)ethylidene]-1H-indole-3-carbohydrazide and the active site of the enzyme. In addition, N'-[1-(4-nitrophenyl)ethylidene]-1H-indole-3-carbohydrazide has been shown to have a fluorescent property that allows it to be used as a probe for imaging biological structures.
Biochemical and Physiological Effects:
N'-[1-(4-nitrophenyl)ethylidene]-1H-indole-3-carbohydrazide has been shown to have a range of biochemical and physiological effects, including the inhibition of enzyme activity, the induction of apoptosis, and the disruption of cellular signaling pathways. These effects have been observed in a variety of cell types, including cancer cells and normal cells.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N'-[1-(4-nitrophenyl)ethylidene]-1H-indole-3-carbohydrazide in lab experiments is its ability to selectively inhibit enzyme activity. This allows researchers to study the specific role of the enzyme in various biological processes. However, one limitation of using N'-[1-(4-nitrophenyl)ethylidene]-1H-indole-3-carbohydrazide is its potential toxicity to cells. Careful experimentation is required to ensure that the concentration of N'-[1-(4-nitrophenyl)ethylidene]-1H-indole-3-carbohydrazide used does not cause significant damage to cells.
Future Directions
There are many potential future directions for research involving N'-[1-(4-nitrophenyl)ethylidene]-1H-indole-3-carbohydrazide. One area of interest is the development of new cancer treatments based on the inhibition of specific enzymes. Another area of interest is the development of new imaging techniques using N'-[1-(4-nitrophenyl)ethylidene]-1H-indole-3-carbohydrazide as a fluorescent probe. Additionally, further study is needed to fully understand the biochemical and physiological effects of N'-[1-(4-nitrophenyl)ethylidene]-1H-indole-3-carbohydrazide, as well as its potential limitations and toxicity.
Scientific Research Applications
N'-[1-(4-nitrophenyl)ethylidene]-1H-indole-3-carbohydrazide has been used in a variety of scientific research applications, including the study of enzyme inhibition, metal ion sensing, and fluorescent imaging. One of the most promising applications of N'-[1-(4-nitrophenyl)ethylidene]-1H-indole-3-carbohydrazide is in the field of cancer research, where it has been shown to have potential as a therapeutic agent. N'-[1-(4-nitrophenyl)ethylidene]-1H-indole-3-carbohydrazide has been found to inhibit the activity of certain enzymes that are involved in cancer cell growth, making it a promising candidate for the development of new cancer treatments.
properties
IUPAC Name |
N-[(E)-1-(4-nitrophenyl)ethylideneamino]-1H-indole-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O3/c1-11(12-6-8-13(9-7-12)21(23)24)19-20-17(22)15-10-18-16-5-3-2-4-14(15)16/h2-10,18H,1H3,(H,20,22)/b19-11+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGUYMZILPFAFRA-YBFXNURJSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)C1=CNC2=CC=CC=C21)C3=CC=C(C=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)C1=CNC2=CC=CC=C21)/C3=CC=C(C=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(E)-1-(4-nitrophenyl)ethylideneamino]-1H-indole-3-carboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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